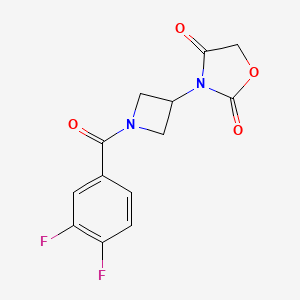

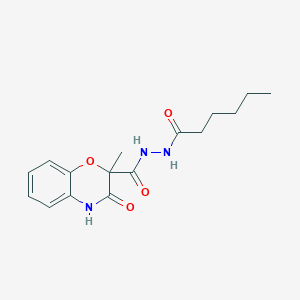

![molecular formula C8H13N3OS B2721581 2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole CAS No. 1494288-50-4](/img/structure/B2721581.png)

2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for “2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole” was not found in the available data.Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications

Antimicrobial and Antifungal Properties

Studies have explored the antimicrobial and antifungal properties of various thiadiazole compounds. For example, compounds involving 1,3,4-thiadiazole have shown moderate activity against bacterial and fungal species, including E. coli and R. solanacearum. Similarly, compounds with 5-ethyl-1,3,4-thiadiazole units demonstrated antimicrobial properties against various bacteria and fungi, with specific compounds showing significant activity against E. coli (H. M. Vinusha et al., 2015); (K. Anusevičius et al., 2015).

Electrochromic Materials

Thiadiazoles have been integrated into electrochromic materials. For instance, thiadiazolo[3,4-c]pyridine-based polymers showed potential as green and near-infrared electrochromics, which could be significant for display technologies (Shouli Ming et al., 2015).

Antiulcer Agents

Research has been conducted on thiadiazoles as potential antiulcer agents. Though some thiadiazole derivatives did not exhibit significant antisecretory activity, they demonstrated cytoprotective properties in antiulcer models (J. Starrett et al., 1989).

Anticancer Activities

Compounds containing thiadiazole structures have been studied for their antiproliferative effects on cancer cell lines. Some derivatives exhibited cytotoxicity and were proposed for further exploration in chemotherapy strategies (M. Gür et al., 2020).

Insecticidal Properties

Thiadiazole derivatives have been evaluated as insecticidal agents. For example, some compounds showed potential against the cotton leafworm, suggesting their applicability in pest control (A. Fadda et al., 2017).

Photodynamic Therapy

Thiadiazole-containing compounds have been explored for photodynamic therapy applications, particularly in cancer treatment. These compounds demonstrated promising properties like high singlet oxygen quantum yield, essential for effective photodynamic therapy (M. Pişkin et al., 2020).

Sensor Applications

Thiadiazoles have been used in the development of sensors, particularly for detecting metal ions like copper. Their structure allows effective coordination with metal ions, making them suitable for environmental and biological monitoring (M. H. Mashhadizadeh et al., 2010).

Future Directions

The future directions for “2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole” and similar compounds could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name |

2-methyl-5-(pyrrolidin-2-ylmethoxy)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-6-10-11-8(13-6)12-5-7-3-2-4-9-7/h7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZMSGGYEPRVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC2CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

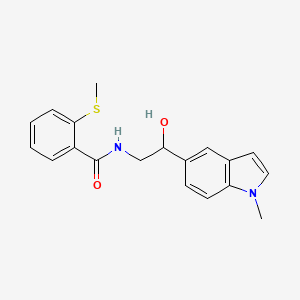

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)

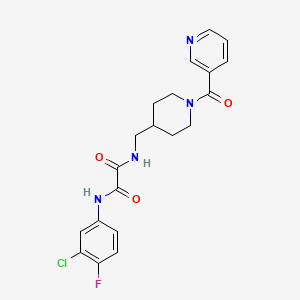

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)

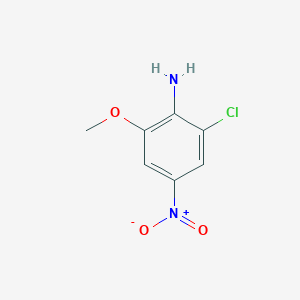

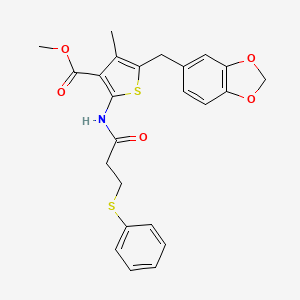

![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2721504.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)

![N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2721513.png)

![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)

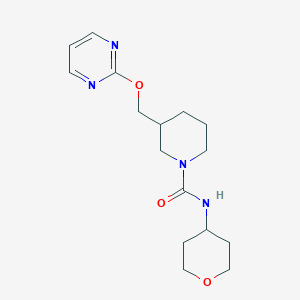

![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)